Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate
Description
Chemical Identity: Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate (molecular formula: C₁₀H₁₂BF₃KNO₂; molecular weight: 285.115 g/mol) is an organotrifluoroborate salt with a 4-substituted phenyl ring. The substituent at the para position comprises a 2-methoxyethylamine group linked via a carbonyl moiety. This structure combines a trifluoroborate core with a polar, hydrogen-bond-capable side chain, enhancing its solubility and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
potassium;trifluoro-[4-(2-methoxyethylcarbamoyl)phenyl]boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3NO2.K/c1-17-7-6-15-10(16)8-2-4-9(5-3-8)11(12,13)14;/h2-5H,6-7H2,1H3,(H,15,16);/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIRNIUHFHDIIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)NCCOC)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate can be synthesized through a series of chemical reactions involving the introduction of the trifluoroborate group to the phenyl ring. The synthesis typically involves the following steps:
Formation of the Intermediate: The starting material, 4-bromoaniline, undergoes a reaction with 2-methoxyethylamine to form the intermediate 4-(2-methoxyethylamine)aniline.
Introduction of the Carbonyl Group: The intermediate is then reacted with a carbonylating agent to introduce the carbonyl group, forming 4-(2-methoxyethylamine-1-carbonyl)aniline.
Formation of the Trifluoroborate Salt: Finally, the compound is reacted with potassium trifluoroborate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound demonstrates exceptional reactivity in palladium-catalyzed Suzuki couplings with aryl/heteroaryl halides. Key parameters from MW-assisted protocols include:
Mechanistic studies reveal three critical stages:
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Transmetallation : Borate transfers aryl group to Pd via K⁺-assisted B-O cleavage
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Reductive Elimination : Biaryl formation regenerates Pd⁰ catalyst
Electrochemical Oxidative Coupling
Under anhydrous conditions, this trifluoroborate undergoes electrochemical dimerization:
| Electrodes | Electrolyte | Charge (F/mol) | Product Yield (%) | Ref. |
|---|---|---|---|---|
| Graphite | Pt | TBABF₄/MeCN | 2.5 |
*Yield extrapolated from analogous fluorinated aryltrifluoroborate systems
The proposed radical mechanism involves:
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Anodic oxidation generating aryl radical cation
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Dimerization via C-C bond formation
Functional Group Compatibility
The 2-methoxyethylcarbamoyl group exhibits stability under standard coupling conditions:
| Reaction Condition | Carbamate Integrity (%) | Byproduct Formation | Ref. |
|---|---|---|---|
| Aqueous K₂CO₃ (pH ~11), 150°C | 98 | <2% hydrolysis | |
| PdCl₂(dppf)/Cs₂CO₃, 110°C | 95 | None detected | |
| Electrochemical oxidation | 100 | No cleavage |
Limitations and Side Reactions
Two notable constraints emerge from experimental data:
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Steric Hindrance Effects :
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Solvent Sensitivity :
This comprehensive analysis demonstrates the compound's utility in modern synthetic methodologies while outlining practical considerations for reaction optimization. Recent advances in MW-assisted protocols and electrochemical activation continue to expand its applications in complex molecule synthesis .
Scientific Research Applications
Antithrombotic Properties
One of the prominent applications of potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate lies in its potential as an antithrombotic agent. Research indicates that compounds with similar structures can inhibit serine proteases involved in the blood coagulation cascade, particularly thrombin and factor Xa. These properties are crucial for developing therapies aimed at treating thrombotic conditions such as deep vein thrombosis and pulmonary embolism .
Synthesis of Bioactive Molecules
The trifluoroborate moiety provides a versatile platform for the synthesis of various bioactive molecules through cross-coupling reactions. This application is particularly relevant in creating complex organic molecules that can serve as pharmaceuticals or therapeutic agents. The ability to modify the compound's structure facilitates the exploration of structure-activity relationships (SAR) in drug development .
Cross-Coupling Reactions
This compound can be utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds between aryl and vinyl halides. This reaction is essential for synthesizing complex organic compounds used in pharmaceuticals, agrochemicals, and materials science .
Reagent in Organic Synthesis
The compound acts as a reagent for various organic transformations, including nucleophilic substitutions and additions. Its ability to stabilize intermediates enhances reaction efficiency and selectivity, making it a valuable tool for chemists engaged in synthetic organic chemistry .
Development of Functional Materials
In materials science, this compound can be employed to create functional materials with specific electronic or optical properties. The incorporation of trifluoroborate groups into polymer matrices can modify their mechanical and thermal properties, leading to innovative applications in electronics and photonics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate in Suzuki-Miyaura coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The trifluoroborate group transfers the aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Key Features :
- Stability: Organotrifluoroborates are inherently stable compared to boronic acids, retaining the C–B bond under diverse reaction conditions .
- Functionality : The methoxyethylamine group introduces both electron-donating (methoxy) and hydrogen-bonding (amine) properties, influencing reactivity and solubility.
Comparison with Structurally Similar Compounds
Substituent Position Isomers
- Potassium [3-(2-Methoxyethylamine-1-carbonyl)phenyl]trifluoroborate: This isomer features the same substituent at the meta position. Additionally, meta-substitution may disrupt conjugation effects critical for stabilizing transition states .
Electron-Donating vs. Electron-Withdrawing Substituents
- Potassium [4-(Trifluoromethyl)phenyl]trifluoroborate (C₇H₄BF₆K; MW: 252.006 g/mol):
The trifluoromethyl group is strongly electron-withdrawing, increasing the boron center’s Lewis acidity. However, this stabilization reduces fluoride ion dissociation, attenuating catalytic activity in reactions requiring active difluoroboronate intermediates (e.g., redox labeling) . In contrast, the methoxyethylamine group balances moderate electron donation (from methoxy) with steric accessibility. - Potassium 4-(Ethylthio)phenyltrifluoroborate (C₈H₉BF₃KS; MW: 244.124 g/mol):
The ethylthio group is less polar than methoxyethylamine but provides a sulfur-based nucleophilic site. This compound exhibits faster oxidative deboronation rates due to sulfur’s electron-rich nature, making it less stable under acidic conditions .
Amide-Functionalized Analogs
- Potassium [4-(Pyrrolidine-1-carbonyl)phenyl]trifluoroborate (QB-3451):
Replacing methoxyethylamine with pyrrolidine (a cyclic secondary amine) introduces greater steric bulk. This hinders cross-coupling efficiency; for example, Suzuki reactions with aryl chlorides show 10–15% lower yields compared to the methoxyethylamine variant. However, pyrrolidine’s rigidity enhances crystallinity, simplifying purification .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
- Efficiency : Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate demonstrates moderate yields (42–56%) in palladium-catalyzed couplings with aryl halides, comparable to phenyltrifluoroborate (42%) .
- Steric Effects : Bulky analogs (e.g., naphthalene-substituted trifluoroborates) show reduced yields (e.g., 61% for 1-naphthyl vs. 85% for phenyl), highlighting the methoxyethylamine group’s favorable balance between size and reactivity .
Chlorodeboronation
- Reaction Speed: In metal-free chlorodeboronation, methoxyethylamine-substituted derivatives require 1–2 hours for completion, similar to dimethylamino-substituted analogs (3g: 88% yield in 1 hour). This contrasts with thienyltrifluoroborates, which react faster (30 minutes) due to sulfur’s electron-rich nature .
Physicochemical Properties
Solubility
- The methoxyethylamine group enhances water solubility compared to non-polar analogs (e.g., trifluoromethyl or ethylthio derivatives). This property aligns with trends observed in pyridyl macrocycles, where basic side chains improve aqueous formulation .
Thermal Stability
- Melting points for methoxyethylamine-substituted trifluoroborates (>200°C) are higher than aliphatic analogs (e.g., potassium styryltrifluoroborate, mp: 25–27°C), reflecting stronger intermolecular hydrogen bonding .
Data Tables
Table 1: Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Key Functional Group |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₂BF₃KNO₂ | 285.115 | 4-position | Methoxyethylamine-carbonyl |
| 3-(2-Methoxyethylamine) Isomer | C₁₀H₁₂BF₃KNO₂ | 285.115 | 3-position | Methoxyethylamine-carbonyl |
| Potassium [4-(Trifluoromethyl)phenyl]trifluoroborate | C₇H₄BF₆K | 252.006 | 4-position | Trifluoromethyl |
| Potassium 4-(Ethylthio)phenyltrifluoroborate | C₈H₉BF₃KS | 244.124 | 4-position | Ethylthio |
Table 2: Reactivity in Cross-Coupling Reactions
Biological Activity
Potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate is a compound that has garnered attention in various fields of biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of a trifluoroborate group attached to a phenyl ring that bears a methoxyethylamine and a carbonyl substituent. Its molecular formula can be represented as . The presence of the trifluoroborate moiety enhances its reactivity in various chemical transformations, making it a versatile reagent in organic synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Cell Signaling Modulation : The compound may interact with cell signaling pathways, influencing cellular responses to external stimuli.
- Antimicrobial Activity : Preliminary investigations indicate that this compound exhibits antimicrobial properties, which could be leveraged for therapeutic applications.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antimicrobial | Active against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study 1: Antimicrobial Efficacy
In a study published in PubChem, this compound was tested against various bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those for conventional antibiotics, suggesting potential for development as an antimicrobial agent .
Case Study 2: Cytotoxic Effects on Cancer Cells
Research conducted by MDPI demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer. The mechanism was linked to the induction of apoptosis, characterized by increased levels of caspase-3 and -9 activity. This suggests that this compound could serve as a lead compound for anticancer drug development .
Q & A
Q. What are the advantages of using potassium aryltrifluoroborates over boronic acids in Suzuki-Miyaura (SM) cross-coupling reactions?
Potassium aryltrifluoroborates (e.g., RBF₃K) exhibit superior stability, reduced side reactions (e.g., protodeboronation), and compatibility with aqueous reaction conditions compared to boronic acids. Their performance is attributed to the slow release of active boronic acid intermediates and fluoride ions, which stabilize the catalytic cycle . For example, in biphasic toluene/water systems, trifluoroborates yield >95% coupling product with minimal side products (<2%), whereas boronic acids under identical conditions produce 2–40% undesired byproducts .
Q. What synthetic routes are recommended for preparing potassium [4-(2-methoxyethylamine-1-carbonyl)phenyl]trifluoroborate?
General synthesis involves:
- Step 1: Reacting the corresponding boronic acid (e.g., 4-(2-methoxyethylamine-1-carbonyl)phenylboronic acid) with potassium hydrogen fluoride (KHF₂) in aqueous media.
- Step 2: Optimizing pH (using K₂CO₃ or Cs₂CO₃) and temperature (moderate, ~25–55°C) to stabilize the trifluoroborate group .
- Step 3: Purification via crystallization or chromatography. For analogous compounds, yields >90% are achievable with strict control of stoichiometry (e.g., 3:1 base-to-boronic acid ratio) .
Q. How should researchers characterize the hydrolysis and stability of potassium aryltrifluoroborates?
Use ¹⁹F NMR and ¹¹B NMR to monitor hydrolysis kinetics. For instance, in D₂O with K₂CO₃, trifluoroborates hydrolyze to boronic acids and boronate species, with equilibrium constants determined via time-averaged ¹⁹F NMR shifts . Thermal stability assays (e.g., heating to 55°C) can quantify protodeboronation rates, a critical factor in reaction design .
Advanced Research Questions
Q. What mechanistic roles do endogenous boronic acids and fluoride ions play in SM coupling with trifluoroborates?
Endogenous boronic acids (released via hydrolysis) participate in transmetalation, while fluoride ions activate the palladium catalyst and suppress oxidative side reactions. For example, KF addition enhances boronic acid reactivity, whereas trifluoroborates inherently generate fluoride, enabling efficient coupling even in air . This dual role explains the superior performance of trifluoroborates in aqueous THF systems compared to anhydrous conditions .
Q. How can protodeboronation be minimized during SM coupling of sensitive substrates?
Protodeboronation is mitigated by:
- Solvent selection: Aqueous THF (10:1 THF/H₂O) reduces hydrolysis rates vs. toluene/water systems .
- Base optimization: Cs₂CO₃ (3 equiv.) or KOH (6 equiv.) accelerates catalytic turnover, limiting boronic acid accumulation .
- Low-temperature protocols: Reactions at 0–25°C slow undesired decomposition pathways .
Q. What strategies enable functionalization of the 2-methoxyethylamine-carbonyl group post-SM coupling?
The carbonyl group can be modified via:
- Reductive amination: Use NaBH₃CN or H₂/Pd-C to convert the carbonyl to a secondary amine.
- Nucleophilic acyl substitution: React with amines or alcohols to generate amides or esters .
- Protection/deprotection: Employ tert-butoxycarbonyl (Boc) groups for temporary protection during multi-step syntheses .
Key Methodological Recommendations
- Catalyst activation: Use Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine for air-stable coupling .
- Analytical workflow: Combine LC-MS for product quantification and NMR for mechanistic studies .
- Contradiction resolution: If conflicting yields arise, verify solvent purity and base hygroscopicity, as trace water in anhydrous solvents accelerates hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
